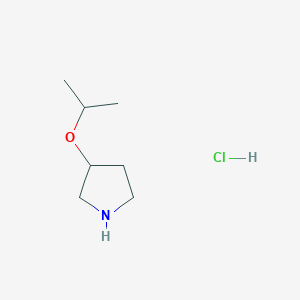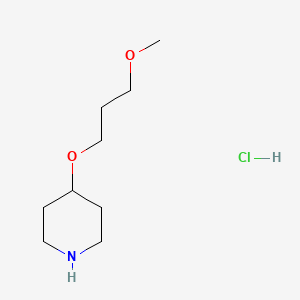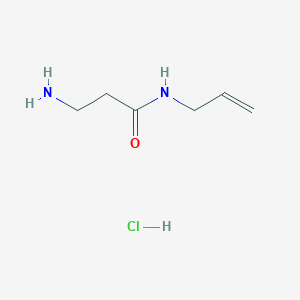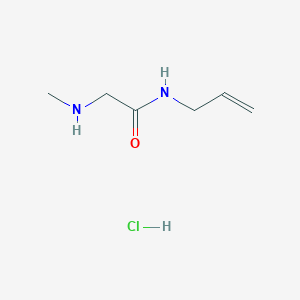
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Overview
Description
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane is a chemical compound with the molecular formula C3H2Br2ClF3 . It is a derivative of propane and is related to chlorotrifluoropropane, which is a colorless, odorless, non-flammable liquid .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane consists of three carbon atoms, two bromine atoms, one chlorine atom, and three fluorine atoms . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane are not fully detailed in the available resources. The molecular weight is 255.859 .Scientific Research Applications
NMR Investigations of Halogenated Compounds
One of the scientific research applications of compounds similar to 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane involves nuclear magnetic resonance (NMR) spectroscopy studies. For instance, the compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane has been thoroughly investigated using 19F, 13C, and 1H NMR spectroscopy. This research provided detailed insights into the compound's chemical shifts and coupling constants, showcasing the complex spin-spin interactions among proton and fluorine nuclei. Such studies are crucial for understanding the molecular structure and dynamics of halogenated compounds, contributing to fields like organic chemistry and materials science (J. F. Hinton & L. W. Jaques, 1975).
Conformational Studies of Halogenated Ethanes
Another research area involves the investigation of conformational equilibria and rates of interconversion among rotational isomers of halogenated ethanes through NMR spectroscopy. This approach has been used to determine the ground-state energies and barriers to conformational changes in ethanes, providing insights into the molecular behavior and stability of these compounds. Such studies have significant implications for understanding the reactivity and physical properties of halogenated molecules, which are relevant in various industrial and scientific contexts (F. Weigert, M. B. Winstead, J. Garrels, & J. Roberts, 1970).
Synthesis of CF3-Substituted Compounds
Research on CF3-substituted compounds, such as the stereoselective synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and alkenes, is another application. These studies involve the treatment of certain halogenated propanols with organolithium reagents, leading to the production of highly diastereoselective CF3-containing compounds. This work contributes to the development of new synthetic methodologies for creating fluorinated molecules, which are valuable in pharmaceuticals, agrochemicals, and material science (M. Shimizu, Takuya Fujimoto, Xinyu Liu, H. Minezaki, T. Hata, & T. Hiyama, 2003).
properties
IUPAC Name |
2,3-dibromo-3-chloro-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2ClF3/c4-1(2(5)6)3(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVAZGSOZCLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Br)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261181 | |
| Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |
CAS RN |
1309602-11-6 | |
| Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)


![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)








![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
